5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H23FN4OS and its molecular weight is 374.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
The compound this compound interacts with its target, PKC, by binding to the active site of the enzyme . This interaction inhibits the activity of PKC, preventing the phosphorylation of other proteins .
Biochemical Pathways
By inhibiting PKC, this compound affects several biochemical pathways. PKC is involved in numerous cellular processes, including cell growth and differentiation, gene expression, hormone secretion, and immune response . Therefore, the inhibition of PKC can have widespread effects on these pathways .
Pharmacokinetics
It is suggested that the compound has good oral pharmacokinetic properties . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its inhibition of PKC. This can lead to changes in the phosphorylation state of proteins, affecting their function and potentially leading to changes in cell behavior .
Properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4OS/c1-11-8-12(2)10-23(9-11)16(14-6-4-5-7-15(14)20)17-18(25)24-19(26-17)21-13(3)22-24/h4-7,11-12,16,25H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHOTIFYOPJEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C)S3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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